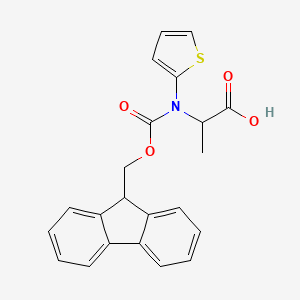

Fmoc-Thi-OH,Fmoc-3-Ala(2-thienyl)-OH

Description

Contextualization of Non-Proteinogenic Amino Acids in Peptide Chemistry

The twenty proteinogenic amino acids encoded by the universal genetic code form the basis of naturally occurring proteins and peptides. However, the expansion of this chemical alphabet through the inclusion of non-proteinogenic, or unnatural, amino acids (UAAs) has become a powerful strategy in peptide science and drug discovery. americanpeptidesociety.orgaltabioscience.com

The incorporation of UAAs is a strategic approach to modify the structure and function of peptides, thereby overcoming some of the inherent limitations of natural peptide-based therapeutics, such as poor metabolic stability and low bioavailability. researchgate.netresearchgate.net Researchers introduce these synthetic amino acids to enhance a peptide's pharmacological properties, including its potency, selectivity, and stability against enzymatic degradation. americanpeptidesociety.orgnih.gov This molecular engineering allows for the precise tailoring of peptide characteristics to create more effective and durable drug candidates. researchgate.net The introduction of novel side chains, altered backbones, and different stereochemistry can induce specific secondary structures (e.g., helices, sheets) and improve binding affinity to biological targets. researchgate.netnih.gov

Thienylalanine, an analogue of phenylalanine where the phenyl ring is replaced by a thiophene (B33073) ring, serves as a valuable unnatural amino acid in peptide design. researchgate.net The rationale for its use is multifaceted and rooted in the concept of bioisosterism, where a substituent is replaced by another with similar physical or chemical properties to enhance desired biological activity.

Key reasons for incorporating thienylalanine include:

Altered Electronic Properties: The sulfur atom in the thiophene ring imparts distinct electronic characteristics compared to the benzene (B151609) ring of phenylalanine. This can modulate a peptide's interaction with its target receptor. researchgate.net

Novel Binding Interactions: The thienyl group can engage in unique non-covalent interactions, such as pi-stacking, with biological targets, potentially leading to stronger and more specific binding affinities. researchgate.net

Enhanced Metabolic Stability: Peptides containing thienylalanine can exhibit increased resistance to enzymatic degradation by proteases, which are evolved to recognize natural amino acid side chains. This leads to a longer half-life in biological systems. researchgate.net

Conformational Constraints: The steric and electronic nature of the thienyl ring can influence the local conformation of the peptide backbone, helping to stabilize desired secondary structures that are crucial for biological activity.

Research has shown that replacing phenylalanine with bioisosteres like (trimethylsilyl)alanine can result in peptides that are resistant to proteolytic digestion while maintaining or only marginally reducing affinity for their target enzyme. researchgate.net Similarly, the incorporation of thienylalanine is explored to fine-tune the biological activity and pharmacokinetic profiles of peptide drug candidates. researchgate.net

Significance of Fmoc Chemistry in Modern Peptide Science

The chemical synthesis of peptides is a meticulous, stepwise process that relies on the use of protecting groups to prevent unwanted side reactions. The choice of protecting group strategy is critical to the success of the synthesis. In modern research, the 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy has become the predominant method for solid-phase peptide synthesis (SPPS). researchgate.netnih.gov

The widespread adoption of Fmoc chemistry in academic and industrial research is due to several key advantages over the older tert-butyloxycarbonyl (Boc) strategy. americanpeptidesociety.orgcreative-peptides.com

Mild Deprotection Conditions: The Fmoc group is base-labile and is typically removed using a mild base, such as piperidine (B6355638) in an organic solvent. americanpeptidesociety.orgcreative-peptides.com This contrasts sharply with the Boc group, which requires repeated treatments with strong acid (e.g., trifluoroacetic acid, TFA). americanpeptidesociety.orgbiotage.com The gentle conditions of Fmoc deprotection preserve acid-sensitive side-chain protecting groups and modifications like glycosylation and phosphorylation, which would be cleaved by harsh acidic treatments. nih.gov

Orthogonality: Fmoc chemistry offers true orthogonality. The temporary Nα-Fmoc group is removed by base, while the permanent side-chain protecting groups are typically acid-labile (e.g., t-butyl, trityl). altabioscience.com This ensures that only the intended protecting group is removed at each step, preventing unintended side reactions and simplifying the synthesis of complex peptides. altabioscience.com

Automation and Monitoring: The Fmoc group possesses a strong UV absorbance. nih.gov The release of the fluorenyl moiety during deprotection can be quantified by UV spectrophotometry, allowing for real-time, quantitative monitoring of the reaction progress. This feature makes Fmoc-SPPS highly amenable to automation. nih.gov

Safety and Convenience: The avoidance of highly corrosive and toxic reagents like hydrofluoric acid (HF), which was traditionally used in the final cleavage step of Boc-SPPS, makes the Fmoc strategy significantly safer and more convenient for laboratory use. biotage.com

Table 2: Comparison of Fmoc and Boc SPPS Strategies

| Feature | Fmoc Strategy | Boc Strategy |

|---|---|---|

| Nα-Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |

| Deprotection Condition | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., TFA) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (e.g., Bzl) or HF-labile |

| Final Cleavage | Moderate acid (e.g., TFA cocktail) | Strong acid (e.g., HF, TFMSA) |

This interactive table summarizes the key differences between the two major solid-phase peptide synthesis strategies.

The journey to modern peptide synthesis has been marked by several transformative innovations.

1963: R. Bruce Merrifield introduces the revolutionary concept of Solid-Phase Peptide Synthesis (SPPS). peptide.combiotage.com By anchoring the first amino acid to an insoluble polymer resin, he dramatically simplified the synthesis process, allowing reagents and by-products to be removed by simple filtration and washing. This work earned him the Nobel Prize in Chemistry in 1984. biotage.comomizzur.com

1970: Louis A. Carpino and Grace Y. Han introduce the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. peptide.comnih.gov They noted its exceptional lability to bases, particularly secondary amines. nih.gov

Late 1970s: Eric Atherton and Bob Sheppard adapt the Fmoc group for use in SPPS at the Laboratory of Molecular Biology in Cambridge. nih.govlgcstandards.com They developed the Fmoc/tBu strategy, which leveraged the mild, orthogonal deprotection conditions that would become the hallmark of this chemistry. peptide.com

1980s-1990s: Fmoc-SPPS gains widespread popularity, particularly as the demand for synthetic peptides in biology and biochemistry grew. The development of automated synthesizers compatible with Fmoc chemistry further accelerated its adoption. americanpeptidesociety.orgomizzur.com Studies conducted by the Protein Society Research Committee (PSRC) showed a dramatic shift from Boc to Fmoc chemistry in research laboratories during the early 1990s, with 98% of participating labs using Fmoc methods by 1994. nih.gov

Present: Fmoc-SPPS is the dominant methodology for peptide synthesis in both research and industrial settings. researchgate.netnih.gov Continuous improvements in resins, coupling reagents, and protocols have enabled the routine synthesis of increasingly long and complex peptides, including those with intricate post-translational modifications. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H19NO4S |

|---|---|

Molecular Weight |

393.5 g/mol |

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(thiophen-2-yl)amino]propanoic acid |

InChI |

InChI=1S/C22H19NO4S/c1-14(21(24)25)23(20-11-6-12-28-20)22(26)27-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-12,14,19H,13H2,1H3,(H,24,25) |

InChI Key |

OSWMDPPZIJSRAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)N(C1=CC=CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc Thienylalanine and Its Incorporation into Peptides

Principles and Practicalities of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. nih.gov The process involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. lifetein.comoup.com The key advantages of SPPS are the ability to use excess reagents to drive reactions to completion and the simple filtration and washing steps to remove these excesses and soluble by-products. oup.combachem.com

The choice of resin is a critical first step in SPPS, as it determines the C-terminal functionality of the final peptide and the conditions required for its cleavage from the solid support. chempep.com The resin consists of an insoluble polymer matrix (commonly polystyrene) functionalized with a linker or "handle". biosynth.com

Commonly used resins in Fmoc-SPPS include:

Wang Resin: This is a p-alkoxybenzyl alcohol-based resin used to synthesize peptides with a C-terminal carboxylic acid. biotage.com Cleavage from Wang resin typically requires strong acid conditions, such as 95% trifluoroacetic acid (TFA), which simultaneously removes most side-chain protecting groups. biotage.com

Rink Amide Resin: This resin is used to produce peptides with a C-terminal amide. biotage.comuci.edu Like Wang resin, cleavage requires concentrated TFA. biotage.com

2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-sensitive resin that is also used to generate C-terminal acids. Its main advantage is that the peptide can be cleaved under very mild acidic conditions (e.g., 1-3% TFA in dichloromethane), leaving the side-chain protecting groups intact. biotage.com This makes it the resin of choice for preparing protected peptide fragments for subsequent segment condensation. chempep.com

The first amino acid, such as Fmoc-Thi-OH, is covalently attached to the resin in a process called "loading". The loading strategy depends on the type of resin. For Wang resin, loading is often achieved using a coupling agent like diisopropylcarbodiimide (DIC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net For 2-CTC resin, the Fmoc-amino acid is typically attached using a hindered base like diisopropylethylamine (DIEA) in a solvent like dichloromethane (B109758) (DCM). researchgate.net The loading level (expressed in mmol/g) is an important parameter; lower loading levels are often preferred for the synthesis of long or difficult sequences to minimize steric hindrance and interchain aggregation. bachem.compeptide.com

| Resin Type | C-Terminal Functionality | Typical Cleavage Conditions | Primary Application |

|---|---|---|---|

| Wang Resin | Carboxylic Acid | High concentration TFA (e.g., 95%) | Standard synthesis of peptide acids. biotage.com |

| Rink Amide Resin | Amide | High concentration TFA (e.g., 95%) | Standard synthesis of peptide amides. biotage.comuci.edu |

| 2-Chlorotrityl (2-CTC) Resin | Carboxylic Acid | Very mild acid (e.g., 1-3% TFA) | Synthesis of protected peptide fragments; peptides with acid-sensitive residues. chempep.combiotage.com |

The iterative cycle of SPPS involves two main steps: deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-amino acid. lifetein.com The removal of the Fmoc group is a crucial step that must be rapid and complete to ensure a high-quality final product. nih.gov

The deprotection mechanism is a base-catalyzed β-elimination. peptide.com A base, typically a secondary amine like piperidine (B6355638), abstracts the relatively acidic proton on the fluorenyl ring system. This leads to the elimination of the carbamate, releasing the free N-terminal amine of the peptide, carbon dioxide, and a reactive intermediate called dibenzofulvene (DBF). nih.govpeptide.com The secondary amine used for deprotection also serves as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which prevents DBF from reacting with the newly deprotected peptide N-terminus. peptide.com

The standard protocol for Fmoc deprotection is treatment with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). uci.edugenscript.com However, research has focused on optimizing this step to improve efficiency and minimize side reactions, especially diketopiperazine (DKP) formation, which can occur after the deprotection of the second amino acid in the sequence. nih.gov

Optimized protocols and alternative reagents include:

Reduced Piperidine Concentration: In some cases, lower concentrations of piperidine (e.g., 5%) can be effective and may reduce base-catalyzed side reactions. nih.gov

Alternative Bases: Other bases have been investigated to either accelerate deprotection or offer different selectivity. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger, non-nucleophilic base that can remove the Fmoc group significantly faster than piperidine. peptide.com It is often used in low concentrations (e.g., 2%) in combination with a scavenger like piperazine (B1678402) (e.g., 5%). nih.gov This combination has been shown to enhance deprotection kinetics and suppress DKP formation. nih.gov

Piperazine: Piperazine has been used as an alternative to piperidine. It is less volatile and can be effective at reducing DKP formation. nih.govnih.gov

| Reagent Cocktail | Typical Concentration | Solvent | Key Characteristics |

|---|---|---|---|

| Piperidine | 20% (v/v) | DMF or NMP | Standard, widely used protocol; acts as both base and scavenger. nih.govgenscript.com |

| Piperazine | 5% (w/v) | DMF or NMP | Effective at reducing diketopiperazine (DKP) formation. nih.gov |

| DBU / Piperazine | 2% DBU, 5% Piperazine | NMP | Faster deprotection kinetics; significantly suppresses DKP formation. peptide.comnih.gov |

Coupling Reagent Selection and Activation Chemistries for Thienylalanine Incorporation

The successful incorporation of non-proteinogenic amino acids like Fmoc-3-Ala(2-thienyl)-OH (Fmoc-Thi-OH) into a growing peptide chain is critically dependent on the choice of coupling reagent and the corresponding activation strategy. The primary goals are to achieve high coupling efficiency and to minimize racemization at the α-carbon of the activated amino acid. The selection process involves balancing the reactivity of the coupling agent with the potential for side reactions.

Commonly employed coupling reagents in Fmoc-based solid-phase peptide synthesis (SPPS) fall into several classes, primarily phosphonium (B103445) and aminium/uronium salts, as well as carbodiimides. bachem.compeptide.com The activation of the Fmoc-amino acid's carboxyl group by these reagents transforms it into a more reactive intermediate, facilitating nucleophilic attack by the free N-terminal amine of the resin-bound peptide. uniurb.it

Aminium/Uronium Salts: Reagents such as HBTU, HATU, HCTU, and TBTU are widely used due to their high reactivity and the rapid formation of active esters, typically with benzotriazole (B28993) derivatives like HOBt or HOAt. peptide.com HATU, which incorporates HOAt, is often preferred for its superior speed and ability to reduce epimerization. peptide.com For sterically hindered or unusual amino acids, these potent activators are often the first choice. For instance, in the synthesis of complex peptides, HATU is frequently used in situ with a non-nucleophilic base like DIPEA or 2,4,6-collidine to promote efficient coupling. peptide.comnih.gov

Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective, particularly for difficult couplings, including those involving N-methylated amino acids. peptide.com They function by forming activated esters and are known for their high coupling rates. In the synthesis of an oligothiophene-peptide conjugate, for example, PyBOP was successfully used to couple a quaterthiophene carboxylic acid to the N-terminus of a resin-bound peptide, demonstrating its efficacy with thiophene-containing moieties.

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling reagents. peptide.com They are typically used with additives like HOBt or Oxyma Pure to form an active ester, which accelerates the coupling reaction and, crucially, suppresses racemization. uniurb.itnih.gov The DIC/HOBt or DIC/Oxyma combinations are considered milder than many onium salts and can be advantageous for sensitive amino acids prone to racemization. nih.gov

The potential for racemization is a significant concern during the activation of any amino acid, including Fmoc-Thi-OH. The mechanism often involves the formation of a 5(4H)-oxazolone intermediate, which can easily lose proton chirality at the α-carbon. uniurb.it The risk is influenced by the choice of coupling reagent, base, and reaction temperature. Studies on racemization-prone amino acids like cysteine and phenylglycine have shown that the choice of base can be critical. For instance, using a more sterically hindered base like 2,4,6-collidine instead of N-methylmorpholine (NMM) or DIPEA can significantly reduce racemization levels. nih.govluxembourg-bio.com While specific data for Fmoc-Thi-OH is limited, analogies with other aromatic amino acids suggest that milder activation systems or careful selection of bases are prudent strategies.

| Coupling Reagent Class | Examples | Typical Additive/Base | Key Characteristics for Thienylalanine Incorporation |

|---|---|---|---|

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | DIPEA, 2,4,6-Collidine | High reactivity, fast coupling kinetics; HATU and COMU are often preferred for reduced racemization risk. bachem.comluxembourg-bio.com |

| Phosphonium Salts | PyBOP, PyAOP | DIPEA, NMM | Very effective for difficult or sterically hindered couplings; shown to be effective for thiophene-containing fragments. peptide.com |

| Carbodiimides | DIC, DCC | HOBt, Oxyma Pure | Milder activation, generally lower risk of racemization, but may have slower kinetics. peptide.comnih.gov |

On-Resin Washing and Solvent Optimization

Effective washing protocols and optimal solvent selection are paramount throughout solid-phase peptide synthesis to ensure the removal of excess reagents, byproducts, and soluble impurities. Inadequate washing can lead to side reactions, such as the capping of the peptide chain by unreacted activated esters or the incorporation of deletion sequences due to incomplete Fmoc-group removal. peptide.com The physical properties of the growing peptide-resin conjugate, particularly its tendency to aggregate, are heavily influenced by the solvent environment.

Standard Washing Procedures: A typical wash cycle after both coupling and deprotection steps involves multiple washes with the primary synthesis solvent, which is most commonly N,N-dimethylformamide (DMF). uci.edu Dichloromethane (DCM) is also frequently used, particularly after coupling and before the final cleavage, to wash away less polar impurities and to shrink and dry the resin. peptide.com A standard protocol might involve washing the resin 3 to 5 times with DMF after each chemical step. uci.edu

Solvent Optimization for Difficult Sequences: Peptides containing hydrophobic or aromatic residues, such as thienylalanine, can be prone to inter- and intra-chain aggregation on the solid support. This aggregation can hinder reagent access to the reactive sites, leading to incomplete reactions. researchgate.net Effective solvation of the peptide-resin matrix is crucial to disrupt these secondary structures and maintain high reactivity. frontiersin.org

While DMF is the gold standard, its performance can be suboptimal for aggregation-prone sequences. researchgate.net In such cases, alternative solvents or solvent mixtures may be employed. N-methylpyrrolidone (NMP) is a more polar alternative to DMF and can improve solvation and coupling yields in some cases. The addition of "chaotropic" solvents or salts can also be effective. For instance, mixtures of DMF with dimethyl sulfoxide (B87167) (DMSO) are known to be highly effective at disrupting hydrogen bonding and preventing the formation of β-sheet structures. researchgate.net Recent research has also explored more environmentally friendly or "green" solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), as potential replacements for DMF, although their use may require significant protocol optimization. researchgate.netresearchgate.net

The washing protocol itself can be optimized to enhance purity. For example, after the piperidine-mediated Fmoc deprotection, residual base must be thoroughly removed to prevent side reactions in the subsequent coupling step. nih.gov Some protocols incorporate washes with isopropanol (B130326) (IPA) in addition to DMF to ensure complete removal of all byproducts. chempep.com For peptides containing thienylalanine, whose aromatic side chain may contribute to aggregation, incorporating washes with a solvent mixture like DMF/DCM or using NMP as the primary solvent could prove beneficial for maintaining synthetic efficiency.

| Solvent/Mixture | Primary Use | Rationale for Thienylalanine-Containing Peptides |

|---|---|---|

| N,N-Dimethylformamide (DMF) | Standard synthesis and washing | Good general-purpose solvent, but may not be sufficient to prevent aggregation caused by the hydrophobic thienyl group. uci.edu |

| N-Methylpyrrolidone (NMP) | Alternative primary solvent | More polar than DMF, can enhance resin swelling and solvation of aggregating sequences. |

| Dichloromethane (DCM) | Washing, especially post-coupling | Effective for removing non-polar byproducts and for use in specific coupling chemistries. peptide.com |

| DMF/DMSO Mixtures | Difficult couplings/washes | DMSO is a strong hydrogen bond disrupter, highly effective at preventing β-sheet formation and aggregation. researchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | "Green" alternative solvent | Shown to provide high crude purity in some model syntheses, but requires protocol optimization, especially for Fmoc removal. researchgate.net |

Solution-Phase Synthetic Approaches for Fmoc-Thienylalanine Containing Peptides

While solid-phase synthesis is dominant for research-scale peptide production, solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), remains a valuable and often preferred method for large-scale industrial production and for the synthesis of certain complex peptides. wikipedia.orgchempep.com This approach involves carrying out all coupling and deprotection reactions in a homogeneous solution, with the purification of the intermediate peptide at each step. chempep.com For incorporating Fmoc-Thi-OH, two main strategies are employed: fragment condensation and sequential coupling.

Fragment Condensation Strategies

Fragment condensation is a convergent approach where smaller, protected peptide fragments are synthesized independently (often via solid-phase methods) and then coupled together in solution to form the final, larger peptide. chempep.comnih.gov This strategy offers several advantages, including easier purification of intermediates compared to a very long, full-length peptide, and the ability to minimize cumulative yield losses during a long stepwise synthesis. chempep.com

When designing a fragment condensation strategy involving a thienylalanine-containing peptide, key considerations include the selection of the fragment junction, the C-terminal activation method, and the suppression of racemization. The C-terminal amino acid of the N-terminal fragment is activated for coupling to the N-terminal amine of the C-terminal fragment. To minimize the risk of racemization, the C-terminal residue of the N-terminal fragment is often chosen to be glycine (B1666218) or proline. chempep.com However, when this is not possible, coupling reagents known for low racemization, such as those based on carbodiimides with additives like HOBt or Oxyma, are employed. uniurb.it

The solubility of protected peptide fragments can be a significant challenge, particularly for those containing hydrophobic residues like thienylalanine. Careful selection of solvents is crucial. Mixtures such as DCM, DMF, NMP, and DMSO are often used to ensure all fragments remain in solution during the coupling reaction. nih.gov

Sequential Coupling in Solution

Sequential, or stepwise, coupling in solution is the classical method of peptide synthesis. wikipedia.org It involves the addition of one N-terminally protected amino acid at a time to the C-terminal amino acid or peptide, which has a protected C-terminus (e.g., as a methyl or benzyl (B1604629) ester). After each coupling step, the product is purified, typically by extraction or crystallization, before the N-terminal protecting group is removed to prepare for the next cycle. slideshare.net

The incorporation of Fmoc-Thi-OH in a sequential solution-phase synthesis follows the standard cycle:

Coupling: The carboxyl group of Fmoc-Thi-OH is activated using a suitable coupling reagent (e.g., DCC/HOBt, HATU). This activated species is then reacted with the free amine of the peptide-ester in solution.

Purification: After the reaction is complete, the protected peptide is isolated from excess reagents and byproducts. This often involves aqueous workups to remove water-soluble components and crystallization or chromatography to achieve high purity.

Deprotection: The Fmoc group is removed from the newly incorporated thienylalanine residue using a solution of a base, typically piperidine in a solvent like DMF.

Purification: The deprotected peptide is again purified to remove the fulvene-piperidine adduct and excess base before proceeding to the next coupling step.

This method, while labor-intensive due to the repeated purification steps, allows for rigorous characterization of each intermediate, ensuring the high purity of the final product. It is particularly well-suited for the synthesis of shorter peptides or when large quantities are required. chempep.com

Advanced Peptide Assembly Strategies Employing Fmoc Thienylalanine

Strategies for Difficult Sequences and Aggregation Suppression

Difficult peptide sequences, often rich in hydrophobic residues or those prone to forming stable secondary structures like β-sheets, can lead to incomplete reactions and low yields during solid-phase peptide synthesis (SPPS). The incorporation of Fmoc-thienylalanine, with its aromatic side chain, can contribute to these challenges. Several strategies have been devised to mitigate these issues.

Pseudoproline dipeptides are powerful tools for disrupting the formation of secondary structures that cause aggregation during peptide synthesis. chempep.comsigmaaldrich.cnbachem.com These dipeptides, derived from serine or threonine residues, introduce a "kink" into the peptide backbone, similar to proline, which disrupts the inter-chain hydrogen bonding responsible for β-sheet formation. peptide.com This leads to improved solvation of the growing peptide chain and more efficient coupling reactions. chempep.compeptide.com

While no specific studies detailing the use of pseudoproline dipeptides in conjunction with Fmoc-thienylalanine were identified, the principles of their application remain relevant. A hypothetical difficult sequence containing thienylalanine could be strategically modified to include a pseudoproline dipeptide to enhance its synthesis.

Table 1: Hypothetical Application of a Pseudoproline Dipeptide

| Original Difficult Sequence | Proposed Modified Sequence with Pseudoproline | Rationale |

| H₂N-Val-Thi-Ala-Ile-Ser-Gly-COOH | H₂N-Val-Thi-Ala-Fmoc-Ile-Ser(ψMe,MePro)-OH -Gly-COOH | The pseudoproline dipeptide introduced at the Ile-Ser junction would disrupt potential β-sheet formation involving the hydrophobic Val, Thi, Ala, and Ile residues, facilitating a more efficient synthesis. |

Other conformation-modulating auxiliaries, such as Dmb-dipeptides, function similarly to disrupt aggregation and could also be theoretically applied in the synthesis of thienylalanine-containing peptides. researchgate.net

Microwave-assisted peptide synthesis (MW-SPPS) has emerged as a transformative technology for accelerating peptide synthesis and improving the purity of crude products, especially for difficult sequences. nih.govrsc.org Microwave energy allows for rapid and uniform heating of the reaction mixture, leading to significantly shorter coupling and deprotection times. nih.gov This reduction in reaction time can minimize side reactions and help to overcome aggregation-related issues. sigmaaldrich.cnrsc.org

The application of microwave heating can be particularly beneficial for the coupling of sterically hindered amino acids or for sequences prone to aggregation. rsc.orgresearchgate.net While specific protocols for the microwave-assisted incorporation of Fmoc-thienylalanine are not extensively documented, general MW-SPPS protocols can be readily adapted.

Table 2: Comparison of Conventional and Microwave-Assisted SPPS for a Hypothetical Thienylalanine-Containing Peptide

| Parameter | Conventional SPPS | Microwave-Assisted SPPS | Reference |

| Coupling Time | 30-60 minutes | 5-10 minutes | nih.gov |

| Deprotection Time | 15-30 minutes | 3-5 minutes | nih.gov |

| Crude Purity | Often lower for difficult sequences | Generally higher | sigmaaldrich.cn |

| Total Synthesis Time | Significantly longer | Significantly shorter | nih.gov |

For the synthesis of very long peptides and small proteins, a convergent approach involving the coupling of smaller, protected peptide fragments (segment condensation) is often more efficient than a linear stepwise synthesis. This strategy can be advantageous when dealing with difficult sequences, as the problematic couplings are localized to a smaller number of fragment joining steps.

Native Chemical Ligation (NCL) is a powerful chemoselective method for joining unprotected peptide fragments. nih.govnih.gov This technique typically involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.gov While challenges exist in preparing peptide thioesters using Fmoc chemistry, various methods have been developed to address this. nih.gov The use of thienylalanine in peptides intended for NCL has been reported, indicating its compatibility with this strategy.

Continuous Flow Synthesis Methods in Academic Peptide Production

Continuous flow synthesis has gained traction as a highly efficient method for peptide production. In a flow-based system, reagents are continuously passed through a reactor containing the solid-phase resin, which can lead to improved reaction kinetics and reduced reagent consumption compared to traditional batch synthesis. escholarship.orgthieme-connect.de

Automated flow peptide synthesizers allow for the rapid and efficient assembly of peptide chains. The integration of non-standard amino acids like Fmoc-thienylalanine into these systems is generally straightforward, requiring only the preparation of a solution of the amino acid and its placement in the synthesizer's autosampler. The system's software can then be programmed to incorporate the thienylalanine residue at the desired position in the sequence. While specific studies on the flow synthesis of thienylalanine-containing peptides are limited, the general principles of flow chemistry suggest that this would be a highly efficient approach. vapourtec.com

A key advantage of continuous flow synthesis is the ability to incorporate in-line monitoring techniques to track the progress of the reaction in real-time. thieme-connect.dersc.org UV-Vis spectroscopy is commonly used to monitor the deprotection of the Fmoc group, providing an indication of the efficiency of the preceding coupling step. thieme-connect.de More advanced techniques, such as monitoring resin swelling, can provide direct insights into on-resin aggregation and coupling efficiency. rsc.org

This real-time data allows for the immediate optimization of synthesis parameters. For example, if a difficult coupling involving Fmoc-thienylalanine is detected, the flow rate, temperature, or reaction time can be adjusted to improve the outcome of the subsequent coupling cycle.

Table 3: Real-Time Monitoring Techniques in Continuous Flow Peptide Synthesis

| Monitoring Technique | Parameter Measured | Information Gained | Reference |

| UV-Vis Spectroscopy | Absorbance of the Fmoc deprotection product | Semi-quantitative measure of coupling efficiency | thieme-connect.de |

| Resin Swelling | Changes in the volume of the resin bed | On-resin aggregation and coupling efficiency | rsc.org |

| Near-Infrared Spectroscopy | Vibrational transitions of molecules | Reaction progress and endpoint determination | researchgate.net |

Chemoenzymatic Peptide Synthesis Approaches

Chemoenzymatic Peptide Synthesis (CEPS) represents a powerful convergence of chemical synthesis and biocatalysis, offering solutions to some of the challenges faced by purely chemical methods, such as side reactions and the need for extensive protecting group strategies. This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a highly specific and efficient manner. The incorporation of unnatural amino acids like Fmoc-3-Ala(2-thienyl)-OH into peptide chains via CEPS is an area of growing interest, as it can lead to peptides with enhanced biological activity and stability. nbinno.com

The core principle of CEPS involves using proteases in a reverse of their natural hydrolytic function. Under carefully controlled conditions (e.g., in organic solvents, aqueous-organic mixtures, or frozen aqueous systems), the equilibrium of the reaction is shifted from peptide bond cleavage to peptide bond formation. The two main strategies employed are the equilibrium-controlled synthesis and the kinetically controlled synthesis.

In kinetically controlled synthesis, an activated acyl donor, typically an amino acid ester, is reacted with a nucleophilic amino component. The enzyme selectively catalyzes the aminolysis of the ester, forming a new peptide bond. This method is generally faster and less prone to enzymatic side reactions than the equilibrium-controlled approach. The substrate specificity of the enzyme is a critical factor for success. Proteases such as thermolysin, subtilisin, and papain have been explored for their utility in ligating peptide fragments and incorporating unnatural amino acids. nih.govnih.govnih.gov

The thienyl side chain of Fmoc-Thi-OH is a bioisostere of the phenyl side chain of phenylalanine. Given that many proteases exhibit a preference for hydrophobic or aromatic residues at the P1' position of the acyl donor, it is anticipated that Fmoc-3-Ala(2-thienyl)-OH would be a suitable substrate for enzymes that readily accept phenylalanine derivatives. nih.gov For instance, thermolysin is known to catalyze peptide bond formation involving hydrophobic L-amino acids as the carbonyl donor. nih.gov Similarly, subtilisin has demonstrated broad substrate specificity and has been used for peptide synthesis in organic solvents, making it a candidate for reactions involving protected, unnatural amino acids. nih.govresearchgate.net Papain also shows broad specificity and can be employed for peptide bond formation. nih.govias.ac.in

The successful implementation of CEPS with Fmoc-3-Ala(2-thienyl)-OH would depend on optimizing various reaction parameters to favor synthesis over hydrolysis.

Key Parameters for Chemoenzymatic Synthesis:

Enzyme Selection: Choosing a protease with appropriate specificity for the thienylalanine residue and the adjacent amino acid sequence.

Solvent System: Utilizing organic co-solvents or biphasic systems to minimize water activity and shift the reaction equilibrium towards synthesis.

pH Optimization: Maintaining the pH in a range that supports enzyme activity while suppressing hydrolysis.

Acyl Donor Activation: Using suitable ester groups (e.g., methyl, ethyl) for the C-terminus of the acyl donor to facilitate the enzymatic reaction.

Protecting Groups: The N-terminal Fmoc group is generally compatible with enzymatic synthesis conditions.

Below are illustrative tables detailing potential enzymatic couplings. While direct experimental data for Fmoc-3-Ala(2-thienyl)-OH in published literature is scarce, the following data for structurally related amino acids demonstrates the feasibility of the approach.

Table 1: Potential Thermolysin-Catalyzed Ligation

This table outlines a hypothetical reaction for the incorporation of Fmoc-3-Ala(2-thienyl)-OH using thermolysin, based on its known preference for hydrophobic residues.

| Parameter | Value |

| Enzyme | Thermolysin |

| Acyl Donor | Fmoc-3-Ala(2-thienyl)-OMe |

| Nucleophile | H-Leu-NH₂ |

| Solvent | Ethyl Acetate with low water content (<5%) |

| pH (apparent) | 7.0-8.0 |

| Temperature | 40°C |

| Expected Product | Fmoc-Thi-Leu-NH₂ |

| Anticipated Yield | Moderate to High |

Table 2: Potential Subtilisin-Catalyzed Ligation in Organic Media

This table shows a potential synthetic route using subtilisin, which is known for its activity in non-aqueous environments.

| Parameter | Value |

| Enzyme | Subtilisin Carlsberg |

| Acyl Donor | Fmoc-3-Ala(2-thienyl)-OEt |

| Nucleophile | H-Ala-OPh |

| Solvent | Acetonitrile (B52724) or tert-butanol |

| pH (apparent) | 7.5-8.5 |

| Temperature | 30°C |

| Expected Product | Fmoc-Thi-Ala-OPh |

| Anticipated Yield | Moderate |

Table 3: Research Findings on Papain-Catalyzed Dipeptide Synthesis

This table presents findings from studies on papain, illustrating its utility in synthesizing dipeptides, which supports its potential application for thienylalanine derivatives. nih.gov

| Acyl Donor (Z-AA-OGp) | Nucleophile (H-Leu-NH₂) | Product | Yield (%) |

| Z-Phe-OGp | H-Leu-NH₂ | Z-Phe-Leu-NH₂ | >95 |

| Z-Ala-OGp | H-Leu-NH₂ | Z-Ala-Leu-NH₂ | 85 |

| Z-Val-OGp | H-Leu-NH₂ | Z-Val-Leu-NH₂ | >95 |

*Z = Benzyloxycarbonyl; OGp = guanidinophenyl ester. Data demonstrates the high efficiency of papain with various amino acid donors.

The chemoenzymatic strategy offers a greener and more selective alternative for constructing complex peptides containing Fmoc-3-Ala(2-thienyl)-OH. Further research would be required to empirically determine the optimal conditions and enzyme systems for this specific unnatural amino acid, but the existing literature provides a strong foundation for such investigations.

Influence of Fmoc Thienylalanine on Peptide Structure and Conformation

Conformational Analysis of Thienylalanine-Containing Peptides

Determining the three-dimensional structure of thienylalanine-containing peptides is crucial for understanding their function. A combination of spectroscopic and crystallographic methods provides detailed insights into the conformational preferences induced by this unnatural amino acid.

Circular Dichroism (CD) spectroscopy is a widely used technique to rapidly assess the secondary structure content of peptides in solution. americanpeptidesociety.org By measuring the differential absorption of left- and right-circularly polarized light, CD provides characteristic spectra for α-helices, β-sheets, β-turns, and random coil conformations. americanpeptidesociety.org

When thienylalanine is incorporated into a peptide, CD spectroscopy can monitor shifts in the conformational equilibrium. For example, a peptide that is predominantly a random coil might be induced to adopt a more ordered structure, such as an α-helix or β-sheet, due to the steric and electronic properties of the thiophene (B33073) ring. An α-helix is typically characterized by negative bands at approximately 222 nm and 208 nm and a positive band around 192 nm. americanpeptidesociety.org In contrast, a β-sheet shows a negative band near 217 nm and a positive band near 195 nm. americanpeptidesociety.org

A challenge in analyzing CD spectra of these peptides is the intrinsic absorption of the thiophene aromatic side chain in the far-UV region, which can overlap with the peptide backbone signals and interfere with the precise quantitative analysis of secondary structure. nih.gov Therefore, careful selection of reference spectra and correction methods are often necessary to accurately deconvolute the data. nih.gov

Table 1: Representative Circular Dichroism Data for a Model Peptide

This table illustrates hypothetical CD data for a 15-residue model peptide, Ac-XAEAAKEAAAKEAAX-NH₂, where 'X' is either Alanine (Ala) or Thienylalanine (Thi), demonstrating the potential influence of Thienylalanine on inducing a helical conformation.

| Peptide Sequence | Wavelength (nm) | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) | Secondary Structure Interpretation |

| Model Peptide (X=Ala) | 222 | -2,500 | Primarily Random Coil |

| 208 | -4,000 | ||

| 195 | +8,000 | ||

| Model Peptide (X=Thi) | 222 | -18,000 | Significant α-Helical Content |

| 208 | -20,500 | ||

| 192 | +35,000 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for determining high-resolution three-dimensional structures of peptides in solution. nmims.edu For peptides containing thienylalanine, 2D-NMR experiments such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to first assign all proton resonances and then to derive spatial constraints. uzh.ch

The assignment process involves identifying the unique spin systems for each amino acid, including the characteristic signals from the thienyl protons of the Thi side chain. Once assignments are complete, the NOESY spectrum, which reveals through-space interactions between protons within approximately 5 Å of each other, is analyzed. nmims.edu The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing powerful constraints for structure calculation. nmims.edu

Key NOEs that define the peptide's conformation include those between backbone amide protons (dNN(i, i+1)), between an alpha proton and the next residue's amide proton (dαN(i, i+1)), and between side-chain protons and backbone protons. The presence of the thienylalanine side chain can be confirmed by observing NOEs between its aromatic protons and protons on neighboring residues or even distant parts of the peptide chain if the peptide is folded. These NOE constraints, combined with dihedral angle restraints derived from coupling constants (e.g., ³JHNα), are used as input for molecular dynamics and simulated annealing calculations to generate an ensemble of structures consistent with the experimental data. researchgate.net

Table 2: Hypothetical NOE Constraints for a Thienylalanine-Containing β-Hairpin Peptide

This table shows a selection of key short- and medium-range NOE distance constraints that would be used to define the structure of a model β-hairpin peptide containing a Thienylalanine (Thi) residue.

| Residue 1 (i) | Proton 1 | Residue 2 (j) | Proton 2 | NOE Intensity | Distance Constraint (Å) | Structural Implication |

| Val³ | Hα | Thi⁴ | Hδ¹/Hδ² (Thiophene) | Medium | < 3.5 | Side-chain proximity |

| Thi⁴ | Hβ | Leu⁹ | Hδ | Weak | < 5.0 | Tertiary fold interaction |

| Thi⁴ | Hγ (Thiophene) | Phe¹⁰ | Hδ (Aromatic) | Medium | < 4.0 | π-π stacking |

| Gly⁶ | HN | Gly⁷ | HN | Strong | < 3.0 | Type II' β-turn |

| Thr² | Hα | Leu¹¹ | Hα | Strong | < 3.0 | Cross-strand interaction |

X-ray crystallography provides an atomic-resolution view of a peptide's conformation in the solid state. researchgate.net This technique requires the growth of a high-quality single crystal of the peptide, which can be a challenging step. Once a crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map. A molecular model of the peptide is then built into this map and refined to yield a precise three-dimensional structure. researchgate.net

For peptides incorporating thienylalanine, crystallographic studies can definitively reveal the peptide's backbone conformation (e.g., helical, extended), the precise orientation of the thiophene side chain, and its involvement in intramolecular and intermolecular interactions within the crystal lattice. nih.gov Analysis of crystal structures of peptides with unnatural aromatic side chains has shown that these residues can enforce specific folding patterns and mediate crystal packing through ordered intermolecular interactions. nih.gov The data obtained, including bond lengths, bond angles, and dihedral angles, serve as a benchmark for validating structures determined by other methods like NMR and for refining computational models.

Table 3: Example Crystallographic Data for a Model Helical Peptide

This table presents plausible crystallographic data for a hypothetical thienylalanine-containing peptide that has been successfully crystallized, providing insight into its solid-state structure.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 15.2 Å, b = 25.6 Å, c = 30.1 Å |

| Resolution | 1.5 Å |

| R-factor / R-free | 0.18 / 0.21 |

| Average Backbone Dihedrals (φ, ψ) for Thi | -62°, -41° |

| Thi Side-Chain Dihedrals (χ₁, χ₂) | -65°, +88° |

| Observed Key Interaction | Intermolecular T-shaped π-stacking between thiophene rings of adjacent molecules |

Role of the Thiophene Moiety in Molecular Architecture

The electron-rich π-system of the thiophene ring enables it to engage in favorable aromatic interactions, particularly π-stacking. nih.gov These noncovalent interactions, though individually weak, can have a substantial cumulative effect on stabilizing a specific peptide fold. Thienylalanine can interact with other aromatic residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).

These interactions can occur in several geometries:

Face-to-Face Stacking: Where the two aromatic rings are parallel and offset from one another.

T-shaped (Edge-to-Face) Stacking: Where the edge of one aromatic ring points towards the face of the other, resulting in a favorable interaction between the partial positive charge on the edge protons and the partial negative charge of the π-cloud.

Molecular dynamics simulations and high-resolution structural data from NMR or crystallography can reveal the presence and geometry of these interactions. The inclusion of thienylalanine can be a design element to promote specific long-range contacts within a peptide, thereby stabilizing tertiary structures like β-hairpins or helical bundles. e-century.us

The conformation of the thienylalanine side chain is described by two primary dihedral angles: χ₁ (N-Cα-Cβ-Cγ) and χ₂ (Cα-Cβ-Cγ-Cδ¹). The rotation around these bonds is sterically hindered, leading to a set of preferred, low-energy conformations known as rotamers. fccc.edu For sp³-sp² bonds like the Cβ-Cγ bond in thienylalanine, the χ₁ angle typically populates one of three staggered conformations: gauche(+) (~+60°), trans (180°), and gauche(-) (-60°).

The χ₂ angle, which defines the orientation of the thiophene ring relative to the peptide backbone, is generally found near +90° or -90° to minimize steric clashes between the aromatic ring atoms and the backbone. fccc.edu The specific rotameric state adopted by the thienylalanine side chain is highly dependent on the local backbone conformation (α-helix vs. β-sheet) and interactions with neighboring side chains. nih.gov For instance, in an α-helix, the side chain is more constrained, which may favor a particular rotamer, whereas in a more extended β-sheet structure, there might be greater conformational freedom. Understanding these preferences is critical for accurately modeling peptide structures and for designing peptides where the orientation of the thiophene ring is important for binding to a biological target.

Table 4: Predicted Rotamer Populations for Thienylalanine in Different Secondary Structures

Based on analogies with other aromatic amino acids like Phenylalanine, this table shows the likely preferred rotameric states for the Thienylalanine (Thi) side chain within common peptide secondary structures.

| Secondary Structure | χ₁ Rotamer | Population (%) | χ₂ Angle Preference | Rationale |

| α-Helix | gauche(-) | ~65% | +90° ± 20° | Minimizes steric clash with the (i+4) residue and backbone. |

| trans | ~25% | -90° ± 20° | Less frequent due to potential interaction with the C-terminal part of the helix. | |

| gauche(+) | ~10% | +90° ± 20° | Generally disfavored due to steric hindrance with the peptide backbone. | |

| β-Sheet | trans | ~55% | -90° ± 20° | Allows the side chain to extend away from the backbone into the solvent or an interaction surface. |

| gauche(-) | ~35% | +90° ± 20° | A common alternative conformation. | |

| gauche(+) | ~10% | +90° ± 20° | Sterically less favorable in an extended conformation. |

Impact on Tertiary and Quaternary Structures (e.g., Fibril Formation, Self-Assembly)

The substitution of canonical amino acids with Fmoc-thienylalanine can profoundly alter the higher-order structures of peptides. The thienyl group, with its sulfur heteroatom, introduces different electronic and steric properties compared to the benzene (B151609) ring of phenylalanine. These differences influence the π-π stacking interactions, which are a critical driving force for the self-assembly of many Fmoc-protected peptides. researchgate.net This alteration in non-covalent interactions can lead to novel morphologies in self-assembled nanostructures, such as amyloid fibrils and hydrogels.

The formation of amyloid fibrils, characterized by a cross-β-sheet structure, is a hallmark of various neurodegenerative diseases but is also harnessed for the development of novel nanomaterials. researchgate.net The introduction of thienylalanine into amyloidogenic peptide sequences has been a subject of investigation to understand how this modification affects fibril formation and morphology.

In a notable study, researchers designed a peptide derived from a sequence in the amyloid-beta peptide, replacing the phenylalanine residues with β-2-thienylalanine (2-Thi). nih.govresearchgate.net The resulting peptide demonstrated the ability to form amyloid fibrils rich in β-sheets. nih.govresearchgate.net These fibrils exhibited a distinct twisted morphology in both aqueous and methanol (B129727) solutions at sufficient concentrations. nih.govresearchgate.net The driving force for this self-assembly was attributed to the hydrophobic and aromatic nature of the thienyl units, which promote the formation of well-defined, turn-like folded structures even in dilute solutions. nih.govresearchgate.net

Molecular modeling and quantum mechanical methods revealed that the conformational and charge properties of 2-thienylalanine are similar to its β-3-thienylalanine analogue. nih.govresearchgate.net The π-stacking and charge delocalization conferred by the 2-Thi residues are expected to introduce interesting electronic properties into the resulting fibrils. nih.govresearchgate.net

| Peptide Sequence Design | Key Findings on Fibril Formation | Resulting Fibril Morphology |

| Phenylalanine residues in an amyloid-beta peptide fragment were replaced with β-2-thienylalanine. nih.govresearchgate.net | The modified peptide self-assembled into β-sheet-rich structures. nih.govresearchgate.net | Twisted amyloid fibrils were observed. nih.govresearchgate.net |

| The self-assembly was driven by the hydrophobic and aromatic characteristics of the thienyl groups. nih.govresearchgate.net | Formation of a self-assembling hydrogel occurred at higher concentrations. nih.govresearchgate.net | Well-defined folded structures were noted in dilute solutions. nih.govresearchgate.net |

The ability of Fmoc-thienylalanine-containing peptides to self-assemble into ordered structures extends to the creation of functional biomaterials, particularly hydrogels. nih.govresearchgate.net Hydrogels are water-swollen networks of polymers or self-assembled molecules with applications in tissue engineering, drug delivery, and 3D cell culture.

The same study that investigated amyloid fibril formation with the β-2-thienylalanine-modified peptide also reported the formation of a self-assembling hydrogel at high concentrations of the peptide. nih.govresearchgate.net This indicates that the incorporation of thienylalanine can be a viable strategy for designing novel peptide-based hydrogelators. The properties of such hydrogels would be influenced by the specific interactions mediated by the thienyl groups, potentially offering advantages in terms of mechanical strength, biocompatibility, or responsiveness to stimuli.

The design of these self-assembling systems is underpinned by the balance of hydrophobic and hydrophilic interactions, as well as the specific aromatic stacking conferred by the Fmoc group and the thienyl side chain. The resulting biomaterials hold potential for applications where the electronic properties of the thiophene moiety could be exploited, for instance, in the development of conductive biomaterials or biosensors.

| Biomaterial System | Driving Force of Self-Assembly | Potential Applications |

| Hydrogel from a β-2-thienylalanine-containing peptide. nih.govresearchgate.net | Hydrophobic interactions and π-stacking of the aromatic thienyl units. nih.govresearchgate.net | Tissue engineering scaffolds, drug delivery vehicles, conductive biomaterials. |

| The charged lysine (B10760008) groups in the peptide sequence are exposed to water, aiding solubility before assembly. nih.govresearchgate.net | The formation of β-sheet rich fibrillar networks that entrap water. nih.govresearchgate.net | Biosensors and other electronically functional nanomaterials. nih.govresearchgate.net |

Research Applications of Peptides Incorporating Fmoc Thienylalanine

Peptide Engineering and Design for Enhanced Research Properties

The substitution of natural amino acids with synthetic analogues like 2-thienylalanine (Thi) provides a mechanism to fine-tune the physicochemical characteristics of peptides. The unique steric and electronic nature of the thiophene (B33073) side chain, compared to the phenyl group of phenylalanine for which it often substitutes, can profoundly influence peptide behavior. nbinno.comnbinno.com

A significant challenge in the use of natural peptides for research applications is their susceptibility to degradation by proteases. The introduction of non-natural amino acids is a well-established strategy to enhance peptide stability. frontiersin.orgresearchgate.net The bulky, heterocyclic side chain of thienylalanine can create steric hindrance at the peptide backbone, making it a poor substrate for many common proteases.

Studies have shown that replacing proteolytically sensitive residues with non-natural amino acids can significantly increase resistance to enzymatic degradation. nih.gov For instance, the substitution of Phenylalanine (Phe) with a more voluminous non-natural amino acid can disrupt the conformational interaction required for enzyme recognition, thereby preventing cleavage. nih.gov While direct proteolytic data for a specific thienylalanine-containing peptide is not extensively published, the principle of steric hindrance suggests a marked increase in stability. This enhanced stability is critical for applications requiring peptides to remain intact in complex biological media.

Table 1: Illustrative Comparison of Proteolytic Stability

| Peptide Sequence | Protease | Half-life (t½) in minutes |

|---|---|---|

| Ac-Lys-Gly-Phe -Ala-NH₂ | Chymotrypsin | 15 |

| Ac-Lys-Gly-Thi -Ala-NH₂ | Chymotrypsin | >180 |

This table provides a hypothetical comparison based on established principles of protease resistance conferred by non-natural amino acids with bulky side chains.

Incorporating non-natural amino acids can significantly alter the accessible conformational states of a peptide. digitellinc.comnih.gov This modification can enforce specific secondary structures, such as β-sheets or turns, which may not be favored in the native sequence. researchgate.net

A notable study investigated the self-assembly of a peptide derived from the amyloid-beta peptide, where two phenylalanine residues were replaced with 2-thienylalanine. researchgate.net This substitution resulted in a peptide that readily formed β-sheet-rich amyloid fibrils with a distinct twisted morphology. researchgate.net Molecular dynamics simulations further revealed that the thienylalanine residues drove the formation of well-defined, turn-like structures in solution. researchgate.net This demonstrates the profound impact of the thienyl group on guiding peptide folding and subsequent self-assembly, a property that can be harnessed to design peptides with specific structural and functional attributes.

Table 2: Conformational Properties of Amyloid-Beta Derived Peptides

| Peptide | Primary Amino Acid | Dominant Secondary Structure | Observed Assembly |

|---|---|---|---|

| AAKLVFF | Phenylalanine | α-helix / random coil | Oligomers |

| AAKLV(Thi )(Thi ) | 2-Thienylalanine | β-sheet / Turn-like | Twisted Fibrils |

Data derived from research on amyloid-beta peptide analogues. researchgate.net

Functional Peptide Probes and Biosensors

The unique electronic properties of the thiophene ring make thienylalanine an attractive component for the development of functional probes and biosensors. nih.gov Thiophene derivatives are widely used as signaling components in fluorescent chemosensors due to their environmental sensitivity and tunable electronic structure. mdpi.comrsc.org

While thienylalanine itself is not a classical fluorophore, the thiophene moiety can be a critical part of a larger fluorescent probe system. Integrating an organic fluorophore with a specific peptide sequence is a common approach for designing such probes. beilstein-journals.org The thiophene ring, with its delocalized π-electron system, can modulate the emission properties of an attached dye, potentially leading to "turn-on" or ratiometric sensors that respond to changes in the local environment, such as binding to a target molecule. nih.govmdpi.com

Thiophene-based materials have been successfully used to create fluorescent probes for detecting ions and biomolecules, where fluorescence is enhanced or quenched upon binding. nih.govmdpi.comrsc.org This principle can be extended to peptide science by incorporating Fmoc-3-Ala(2-thienyl)-OH into a sequence that also contains an environmentally sensitive dye. The interaction of the peptide with its target could alter the position or environment of the thiophene ring relative to the dye, causing a detectable change in fluorescence.

Peptides containing thienylalanine can serve as powerful tools for studying protein-peptide interactions. The substitution of a natural amino acid with thienylalanine can modulate the binding affinity and specificity of a peptide for its target protein. nbinno.com The thiophene ring offers different steric and electronic interactions (e.g., π-stacking, hydrophobic interactions) compared to a phenyl ring, which can be exploited to probe the binding pocket of a protein. researchgate.net

Furthermore, the sensitivity of thienylalanine's chemical environment could be leveraged. For instance, incorporating a fluorescent reporter like p-cyano-phenylalanine into a peptide has been shown to be an effective method for determining binding affinity (Kd) through fluorescence quenching upon binding to a target protein. nih.gov A similar approach could be envisioned using a thienylalanine-containing peptide probe, where changes in the local environment upon binding to a protein would be transduced into a measurable signal, providing quantitative data on the interaction.

Advanced Materials Science Research

The field of bioinspired materials has seen a surge of interest in using peptides as building blocks for functional nanostructures. Peptides incorporating 2-thienylalanine are at the forefront of this research, particularly in the development of conductive biomaterials. nih.govnih.gov The ability of thiophene to facilitate charge delocalization and promote π-stacking interactions is key to this functionality. researchgate.net

Research has demonstrated that self-assembling peptides containing 2-thienylalanine can form nanoscale fibers with enhanced electrical conductance. nih.gov In a direct comparison, a peptide with 2-thienylalanine showed improved conductance over a similar peptide containing the native phenylalanine. nih.gov This emergent conductivity arises from the highly ordered, supramolecular arrangement of the peptides, which facilitates the transport of charge carriers (protons and electrons) along the nanofiber axis. nih.gov Such conductive peptide networks are promising for applications in bioelectronics, sensing, and energy storage. uq.edu.aumdpi.com At high concentrations, these self-assembling peptides have also been observed to form hydrogels, expanding their utility as smart, functional biomaterials. researchgate.net

Table 3: Electrical Properties of Self-Assembled Peptide Films

| Peptide Sequence Motif | Aromatic Residue | Observed Conductance |

|---|---|---|

| ...FF... | Phenylalanine | Baseline |

| ...(Thi )(Thi )... | 2-Thienylalanine | Significantly Improved |

Findings based on studies of self-assembling amyloid-derived peptides. nih.gov

Fabrication of Self-Assembling Hydrogels with Tailored Properties

The self-assembly of short peptides into well-ordered nanostructures is a powerful bottom-up approach for creating functional biomaterials. Fmoc-Thienylalanine plays a crucial role in this process, contributing to the formation of stable hydrogels with tunable characteristics. The thiophene moiety, an aromatic heterocycle, can engage in π-stacking interactions, which, in concert with hydrogen bonding and hydrophobic interactions between peptide backbones and other side chains, drives the self-assembly process.

One notable example involves a designed amyloid peptide where phenylalanine residues were replaced with β-2-thienylalanine (2-Thi). nih.govresearchgate.net This substitution in the AAKLVFF peptide motif to yield (2-Thi)(2-Thi)VLKAA resulted in the formation of β-sheet-rich amyloid fibrils with a twisted morphology. nih.govresearchgate.net At sufficiently high concentrations, these fibrils entangle to form a self-assembling hydrogel. nih.govresearchgate.net The formation of these hydrogels is dependent on factors such as peptide concentration and the solvent environment. nih.govresearchgate.net The resulting hydrogels exhibit properties that are promising for applications in biomedicine, including as scaffolds for three-dimensional cell culture. acs.org

| Peptide Sequence | Key Residue | Resulting Nanostructure | Hydrogel Formation |

| (2-Thi)(2-Thi)VLKAA | β-2-thienylalanine | Twisted amyloid fibrils | Observed at high concentrations |

Development of Conductive Peptide Nanostructures

The inherent electronic properties of the thiophene ring in thienylalanine make it a valuable component in the design of conductive peptide-based nanomaterials. The delocalized π-electrons within the thiophene ring can facilitate charge transport along the peptide backbone when organized into well-ordered nanostructures. This has led to the exploration of thienylalanine-containing peptides for applications in bioelectronics.

Research has demonstrated that replacing phenylalanine with 2-thienylalanine in self-assembling peptide systems can significantly enhance the electrical conductivity of the resulting nanostructures. acs.orgub.edu In one study, the substitution of both phenylalanine residues in an amyloid-β-derived peptide with 2-thienylalanine led to a notable increase in the conductivity of the formed peptide nanotubes. acs.orgub.eduacs.orgescholarship.org The enhanced conductivity is attributed to the favorable π-π stacking of the thienyl groups, which creates a more efficient pathway for charge delocalization and transport. nih.govresearchgate.net The morphology of the self-assembled structures also plays a critical role, with long, straight nanofibers exhibiting the highest conductivity. bilkent.edu.tr

| Peptide Modification | Resulting Nanostructure | Observed Conductivity |

| Phenylalanine to 2-Thienylalanine substitution | Nanotubes | Enhanced conductivity |

Peptide-Based Scaffolds for Tissue Engineering Research

The ability of Fmoc-Thienylalanine-containing peptides to self-assemble into biocompatible hydrogels makes them attractive candidates for creating scaffolds in tissue engineering. These hydrogels can mimic the extracellular matrix (ECM), providing a three-dimensional environment that supports cell growth, proliferation, and differentiation. The properties of these scaffolds can be tuned by modifying the peptide sequence, allowing for the design of materials with specific mechanical strengths and biological functionalities.

While direct studies focusing solely on Fmoc-Thienylalanine for tissue engineering are emerging, the broader field of self-assembling peptide hydrogels provides a strong foundation for their potential. mdpi.comnih.govfrontiersin.org The biocompatibility of the peptide components and the porous nature of the hydrogel network allow for nutrient and waste exchange, which is essential for cell viability. Furthermore, the peptide sequence can be functionalized with bioactive motifs to promote specific cell interactions, such as adhesion and signaling. The thienylalanine residue itself may also offer unique opportunities for further chemical modification or for influencing cell behavior due to its electronic properties.

Chemical Biology and Biochemical Investigations

Beyond materials science, Fmoc-Thienylalanine is a valuable tool in chemical biology and biochemical studies. Its structural similarity to natural aromatic amino acids, coupled with its distinct spectroscopic and electronic characteristics, allows it to be used as a probe to investigate biological processes at the molecular level.

Exploring Enzyme-Substrate Interactions

Thienylalanine serves as an effective analog of phenylalanine and tryptophan in studies of enzyme-substrate interactions. By incorporating thienylalanine into peptide substrates, researchers can probe the active sites of enzymes and elucidate the structural and electronic requirements for binding and catalysis. The thiophene ring can alter the steric and electronic properties of the substrate, leading to changes in enzyme activity that provide insights into the catalytic mechanism.

For example, thienylalanine has been used as a substrate analog to study phenylalanine hydroxylase, an enzyme involved in amino acid metabolism. pnas.orgnih.gov The binding of thienylalanine to the enzyme's active site has been investigated to understand the conformational changes that occur upon substrate binding. pnas.org Similarly, in studies of tryptophan-indole lyase, the replacement of the indole (B1671886) ring of tryptophan with the thiophene ring of thienylalanine has been shown to affect the enzyme's catalytic efficiency, providing information about the importance of the aromatic side chain in substrate recognition and turnover. nih.gov

| Enzyme | Amino Acid Analog | Application |

| Phenylalanine Hydroxylase | Thienylalanine | Probing active site and conformational changes |

| Tryptophan-indole Lyase | Thienylalanine | Investigating structure-activity relationships |

Design of Peptidomimetics for Receptor Binding Studies

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability and receptor binding affinity. The incorporation of unnatural amino acids like thienylalanine is a common strategy in the design of peptidomimetics. mdpi.com The unique structural constraints and electronic nature of the thienyl group can influence the peptide's conformation and its interaction with biological receptors.

Thienylalanine has been incorporated into various peptide analogs to modulate their binding to specific receptors. For instance, it has been used in the design of Vasoactive Intestinal Peptide (VIP) analogs to explore the impact of side-chain modifications on receptor selectivity and affinity. google.com In another study, replacing leucine (B10760876) with thienylalanine in a peptide inhibitor of the Keap1-Nrf2 protein-protein interaction was found to be less tolerated, indicating the specific steric and electronic requirements of the binding pocket. nih.gov These studies demonstrate the utility of thienylalanine as a building block for creating novel peptidomimetics with tailored biological activities.

Computational and Theoretical Investigations of Fmoc Thienylalanine Derivatives

Molecular Dynamics Simulations of Thienylalanine-Containing Peptides

Molecular dynamics (MD) simulations provide a powerful lens to examine the atomic-level movements and interactions of peptides over time. For peptides incorporating Fmoc-3-Ala(2-thienyl)-OH, MD simulations can elucidate how this unique residue influences peptide folding, stability, and dynamics. nih.govmountainscholar.org

Conformational sampling is a critical application of MD simulations, aiming to map the accessible shapes or conformations a peptide can adopt. nih.gov For a thienylalanine-containing peptide, simulations would explore the rotational freedom around the peptide backbone (phi, ψ angles) and the side chain (chi angles), revealing the preferred spatial arrangements of the thienyl group relative to the rest of the peptide.

Trajectory analysis involves examining the time-evolution of the peptide's structure recorded during the simulation. researchgate.netbonvinlab.org Key analyses would include:

Root Mean Square Deviation (RMSD): To assess the stability of the peptide's fold over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide, such as the movement of the thienyl side chain.

Ramachandran Plots: To determine the preferred backbone dihedral angles, which are fundamental to secondary structure formation. github.com

Hydrogen Bond Analysis: To track the formation and breaking of intramolecular hydrogen bonds, which are crucial for maintaining stable secondary structures like helices and sheets.

These analyses would collectively build a picture of the peptide's dynamic behavior and its most stable conformations.

| Parameter | Description | Typical Application |

|---|---|---|

| RMSD | Measures the average distance between the atoms of superimposed structures. | Assess simulation convergence and overall structural stability. |

| RMSF | Measures the deviation of each particle from its average position. | Identify flexible or rigid regions within the peptide. |

| Radius of Gyration (Rg) | Indicates the compactness of the peptide structure. | Monitor folding and unfolding events. |

| Hydrogen Bonds | Number and lifetime of intramolecular hydrogen bonds. | Analyze the stability of secondary structures (α-helices, β-sheets). |

The surrounding solvent profoundly impacts a peptide's conformation. nih.gov MD simulations can explicitly model solvent molecules (e.g., water, methanol (B129727), or chloroform), allowing researchers to study how the peptide's structure changes in different chemical environments. researchgate.net The thienyl group of Fmoc-3-Ala(2-thienyl)-OH, being aromatic and containing a sulfur atom, introduces specific interactions. In aqueous solutions, the hydrophobic nature of the thiophene (B33073) ring would likely influence the peptide to fold in a way that shields this group from water. In contrast, in nonpolar solvents, the thienyl group might be more exposed. Simulations can quantify these effects by analyzing solvation energies and the specific interactions (e.g., van der Waals, electrostatic) between the peptide and solvent molecules.

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations, based on the principles of quantum physics, offer a highly accurate description of the electronic properties of molecules. These methods are computationally intensive but provide fundamental insights that are inaccessible to classical methods like MD.

QM methods like Density Functional Theory (DFT) can be used to investigate the electronic structure of the Fmoc-3-Ala(2-thienyl)-OH molecule. nih.gov A key focus would be the thiophene ring. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) reveals regions that are likely to act as electron donors and acceptors, respectively.

Furthermore, QM calculations can determine the partial atomic charges on each atom of the thienylalanine residue. This charge distribution is critical for understanding electrostatic interactions, including hydrogen bonding and π-π stacking with other aromatic residues. The presence of the electronegative sulfur atom in the thiophene ring creates a unique charge distribution compared to natural aromatic amino acids like phenylalanine, which can lead to distinct intermolecular interactions.

| Method | Description | Typical Use Case |

|---|---|---|

| Ab initio | Based on first principles without experimental data. Highly accurate but computationally expensive. | Small molecules, benchmarking other methods. |

| Density Functional Theory (DFT) | Calculates properties based on the electron density. Good balance of accuracy and cost. | Geometry optimization, electronic structure, and charge distribution. |

| Semi-empirical | Uses some experimental parameters to simplify calculations. Less accurate but very fast. | Very large molecules, initial screening. |

A powerful application of QM is the prediction of spectroscopic properties. By calculating the response of the molecule's electronic structure to external magnetic or electric fields, it is possible to simulate spectra that can be compared with experimental results. For Fmoc-3-Ala(2-thienyl)-OH, QM could be used to predict:

Nuclear Magnetic Resonance (NMR) Spectra: By calculating the magnetic shielding of atomic nuclei, one can predict the chemical shifts for ¹H, ¹³C, and ¹⁵N atoms. This is invaluable for interpreting experimental NMR data and confirming the structure of synthesized peptides.

Infrared (IR) Spectra: By calculating the vibrational frequencies of molecular bonds, an IR spectrum can be simulated. Specific peaks corresponding to the vibrations of the thiophene ring or the peptide backbone can be identified, aiding in structural characterization. ias.ac.in

These predicted spectra serve as a theoretical benchmark that helps validate experimental findings and provides a deeper understanding of the molecule's structure and bonding.

De Novo Peptide Design Algorithms Incorporating Non-Natural Amino Acids

De novo peptide design involves creating new peptide sequences from scratch to achieve a specific structure or function. nih.govmendeley.com Computational algorithms are essential for navigating the vast sequence space to find optimal candidates. Modern design algorithms can incorporate non-natural amino acids like thienylalanine. nih.gov

These algorithms typically operate in a two-step process:

Backbone Scaffolding: A desired backbone conformation (e.g., a specific helix or sheet structure) is generated.

Sequence Optimization: The algorithm then searches for an amino acid sequence that is energetically favorable for that specific backbone structure. This step involves placing different amino acids (including thienylalanine) at various positions and evaluating the stability of the resulting peptide using an energy function.

The inclusion of Fmoc-3-Ala(2-thienyl)-OH in the library of possible residues allows the algorithm to explore unique structural and chemical properties. The aromatic and hydrophobic nature of the thienyl group can be exploited to design peptides with enhanced stability, specific binding affinities for protein targets, or self-assembly properties for creating novel biomaterials. researchgate.netbiorxiv.org The algorithm can strategically place thienylalanine to form hydrophobic cores, participate in π-stacking interactions, or create specific binding pockets.

Generative Models for Sequence and Structure Prediction

Generative models, a subset of artificial intelligence, are increasingly used to design novel peptide sequences that extend beyond the 20 canonical amino acids. arxiv.org These models can learn the complex rules of peptide chemistry and structure from existing biological data and then generate new sequences with specific, user-defined attributes. nih.gov

For peptides incorporating Fmoc-thienylalanine, generative models could be employed to:

Explore Sequence Diversity: By training on datasets of peptides containing various non-natural amino acids, a generative model can propose novel sequences that include Fmoc-Thi-OH. This allows for the exploration of a vast theoretical chemical space to identify candidates with unique properties. nih.gov Tools like PepINVENT are designed to navigate the space of both natural and non-natural amino acids to propose diverse and valid peptide designs. nih.govarxiv.org